molecular formula C7H13NO B6203398 2-[(2-methylbut-3-yn-2-yl)amino]ethan-1-ol CAS No. 4067-36-1

2-[(2-methylbut-3-yn-2-yl)amino]ethan-1-ol

Cat. No. B6203398
CAS RN: 4067-36-1
M. Wt: 127.2
InChI Key:
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Description

“2-[(2-methylbut-3-yn-2-yl)amino]ethan-1-ol” is a compound that has potential for downstream applications via the alkyne tag . It is classified as an alkynyl alcohol .


Synthesis Analysis

The compound arises from the condensation of acetylene and acetone. The addition can be promoted with base (Favorskii reaction) or with Lewis acid catalysts .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula: C5H8O . More detailed structural information can be obtained from a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

This compound reacts with oxidants and copper, generating an explosion hazard. It also reacts violently with acids .


Physical And Chemical Properties Analysis

The compound is a colorless liquid . It has a molecular weight of 84.1164 . More detailed physical and chemical properties can be found in the referenced resources .

Safety and Hazards

The compound poses several hazards. It reacts with copper, creating an explosion hazard. It also reacts violently with acids. Heating may cause violent combustion or explosion. It decomposes on contact with hot surfaces or flames, producing irritating fumes .

Future Directions

The compound is produced on an industrial scale as a precursor to terpenes and terpenoids. It is an intermediate in the industrial route to geraniol . It is also used as a monoprotected version of acetylene . Future research and applications may continue to explore these areas.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(2-methylbut-3-yn-2-yl)amino]ethan-1-ol involves the reaction of 2-methylbut-3-yn-2-ol with ethylenediamine, followed by reduction of the resulting imine with sodium borohydride.", "Starting Materials": [ "2-methylbut-3-yn-2-ol", "ethylenediamine", "sodium borohydride", "methanol", "diethyl ether" ], "Reaction": [ "Step 1: Dissolve 2-methylbut-3-yn-2-ol (1.0 equiv) in methanol and add ethylenediamine (1.2 equiv) dropwise with stirring at room temperature.", "Step 2: Heat the reaction mixture at reflux for 24 hours.", "Step 3: Cool the reaction mixture to room temperature and add sodium borohydride (1.5 equiv) in small portions with stirring.", "Step 4: Stir the reaction mixture at room temperature for 2 hours.", "Step 5: Quench the reaction by adding water and extract the product with diethyl ether.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the desired product, 2-[(2-methylbut-3-yn-2-yl)amino]ethan-1-ol." ] }

CAS RN

4067-36-1

Product Name

2-[(2-methylbut-3-yn-2-yl)amino]ethan-1-ol

Molecular Formula

C7H13NO

Molecular Weight

127.2

Purity

95

Origin of Product

United States

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